molecular formula C5H14ClNO B7981661 (R)-2-Aminopentan-1-ol hydrochloride

(R)-2-Aminopentan-1-ol hydrochloride

Cat. No.: B7981661
M. Wt: 139.62 g/mol
InChI Key: HHOPGOUAQOFPMZ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Aminopentan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Selective Extraction and Separation of Iron(III) : A study by Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, which is structurally similar to (R)-2-Aminopentan-1-ol hydrochloride. This process has applications in analytical chemistry for the separation and determination of specific metal ions (Gawali & Shinde, 1974).

  • Synthesis of Aminomethyloxy Derivatives : Dzhafarov et al. (2010) explored the synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, again showing structural similarities to this compound. These compounds have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

  • Labeling of CX3CR1 Antagonist for Multiple Sclerosis Treatment : In research by Malmquist and Ström (2012), d-Leucinol ((R)-2-amino-4-methylpentan-1-ol) was used in the labeling of a CX3CR1 antagonist, a potential treatment for multiple sclerosis. This demonstrates the utility of structurally related compounds in the development of therapeutic agents (Malmquist & Ström, 2012).

  • Chemo- and Regioselective Acylation : A study by Yoshida et al. (2012) achieved highly selective acylation of 2-aminopentane-1,5-diol derivatives through organocatalysis. This research highlights the potential of this compound in selective chemical synthesis processes (Yoshida et al., 2012).

  • Study of the Stereochemistry of Ethambutol : Research by Blessington and Beiraghi (1990) involved the stereochemistry of Ethambutol, a compound structurally similar to this compound. This study contributes to understanding the stereochemical aspects of similar compounds (Blessington & Beiraghi, 1990).

  • Enhancing Enantioselectivity in Chemical Reactions : Chaput et al. (2012) studied the kinetic resolution of pentan-2-ol by CALB catalyzed enantioselective transesterification, showing the influence of substrate structure on enantioselectivity, which is relevant for understanding the behavior of this compound in similar reactions (Chaput et al., 2012).

Properties

IUPAC Name

(2R)-2-aminopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOPGOUAQOFPMZ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Aminopentan-1-ol hydrochloride
Reactant of Route 2
(R)-2-Aminopentan-1-ol hydrochloride
Reactant of Route 3
(R)-2-Aminopentan-1-ol hydrochloride
Reactant of Route 4
(R)-2-Aminopentan-1-ol hydrochloride
Reactant of Route 5
(R)-2-Aminopentan-1-ol hydrochloride
Reactant of Route 6
(R)-2-Aminopentan-1-ol hydrochloride

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